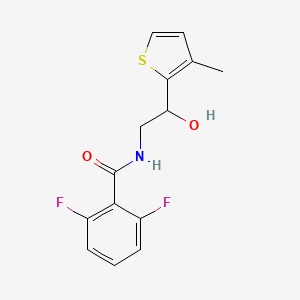
5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a nitroimidazole derivative, which is a class of compounds known for their antimicrobial activity. This compound has been studied for its ability to act as a modulator of cellular signaling pathways, as well as its potential use in the development of drugs and therapies.
Aplicaciones Científicas De Investigación
Nucleophilic Displacements and Chemical Synthesis
4(5)-Bromo- and -iodo-imidazoles, activated by adjacent nitro substituents, undergo nucleophilic displacement with various nucleophiles. These reactions are critical for synthesizing various imidazole derivatives, including those with potential biological activities. For example, the crystal and molecular structure of 5-methoxy-1-methyl-4-nitroimidazole has been determined, showcasing the importance of these reactions in understanding the chemical behavior and potential applications of imidazole derivatives in drug development and material science (Kulkarni, Grimmett, Hanton, & Simpson, 1987).
Hydrolytic Metalloenzyme Models
Research on N-alkyl-2-(hydroxymethyl)-imidazole ligands complexed with Cu2+ has provided insights into the activation of hydroxyl groups and their role in the transacylation of p-nitrophenyl picolinate. These studies contribute to understanding metalloenzyme models and the effects of micellar environments on enzymatic reactions, which is essential for designing better catalysts and understanding biological processes at the molecular level (Tagaki, Ogino, Tanaka, Machiya, Kashihara, & Yoshida, 1991).
Antimicrobial Studies
Imidazole derivatives have been studied for their antimicrobial properties. For instance, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown very good antibacterial and antifungal activity, highlighting the potential of imidazole derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).
Antioxidant Activity
The antioxidant activity of compounds derived from marine sources, including those related to imidazole derivatives, has been a subject of interest. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have shown potent antioxidant activities, stronger than or comparable to known antioxidants. This research suggests the potential of these compounds in preventing oxidative stress and developing natural antioxidant supplements or pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Catalytic Reduction of Nitrophenol
Gold nanoparticles stabilized by imidazolium bromide have been used as catalysts for the reduction of nitrophenol, demonstrating excellent stability and reusability. This work highlights the potential of imidazole derivatives in environmental remediation and the development of efficient catalytic systems for industrial applications (Thawarkar, Thombare, Munde, & Khupse, 2018).
Mecanismo De Acción
Target of Action
A structurally similar compound, bromo-wr99210, has been found to target dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s function . This could result in disruption of nucleotide synthesis and DNA replication, affecting the growth and proliferation of cells.
Biochemical Pathways
If it indeed targets dihydrofolate reductase like bromo-wr99210, it would affect the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .
Result of Action
If it inhibits dihydrofolate reductase, it could lead to a decrease in nucleotide synthesis, disrupting dna replication and cell growth .
Propiedades
IUPAC Name |
5-(4-bromophenoxy)-1-methyl-4-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXPAPTIKHSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)
![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)
